molecular formula C16H24N2O5 B3272873 Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester CAS No. 574738-67-3

Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester

Cat. No. B3272873
CAS RN: 574738-67-3
M. Wt: 324.37 g/mol
InChI Key: BTAHRWNIQKFPKK-UHFFFAOYSA-N
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Description

Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester, also known as AM-694, is a synthetic cannabinoid that has been of interest to researchers due to its potential medical applications. This compound has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, which are involved in a variety of physiological processes.

Mechanism of Action

Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester acts as a partial agonist at the CB1 and CB2 receptors in the endocannabinoid system. This means that it can activate these receptors to a certain degree, but not to the same extent as a full agonist such as THC. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce inflammation and pain, as well as to have anxiolytic and antidepressant effects. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers who need to use large amounts of the compound in their experiments. However, one limitation of using this compound is that it is a relatively new compound, and there is still much that is not known about its effects and potential side effects.

Future Directions

There are several areas of future research that could be explored with regards to Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester. One area of interest is the compound's potential as a treatment for pain and inflammation. Further studies could be conducted to determine the optimal dosage and administration of the compound, as well as to investigate its potential side effects.
Another area of future research could be the compound's potential as a treatment for neurodegenerative diseases. Studies could be conducted to determine the compound's efficacy in animal models of these diseases, as well as to investigate its potential mechanisms of action.
Overall, this compound is a compound that has shown promise in a number of areas of medical research. Further studies are needed to fully understand its effects and potential applications, but it is clear that this compound has the potential to be a valuable tool for researchers in the field of cannabinoid pharmacology.

Scientific Research Applications

Benzoic acid, 2-amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester has been studied for its potential medical applications, particularly in the treatment of pain and inflammation. The compound has been shown to have analgesic and anti-inflammatory effects in animal models, and may be useful in the treatment of conditions such as arthritis and neuropathic pain.

properties

IUPAC Name

methyl 2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)23-7-3-4-18-5-8-22-9-6-18/h10-11H,3-9,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAHRWNIQKFPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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